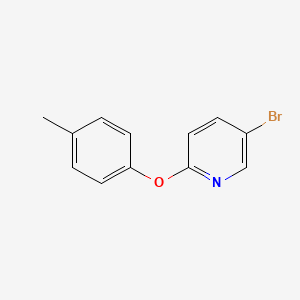
5-溴-2-(4-甲基苯氧基)吡啶
描述
5-Bromo-2-(4-methylphenoxy)pyridine is an organic heterocyclic compound . It has been extensively studied due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved via Suzuki cross-coupling reactions . In these reactions, 5-bromo-2-methylpyridin-3-amine is used directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce the pyridine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The bromination reaction of similar compounds like 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) has been studied . The reaction kinetics of bromination reaction of MPE were explored, a reaction kinetics model was established, and the bromination reaction of MPE was found to be a typical reaction initiated by free radicals .科学研究应用
合成和化学性质
新型吡啶衍生物的合成:该化合物已被用于钯催化的Suzuki交叉偶联反应中,合成新型吡啶衍生物。这些衍生物表现出潜在的手性液晶掺杂剂的特性,并显示出抗血栓、生物膜抑制和溶血活性 (Ahmad et al., 2017)。
电化学应用:在一项关于腐蚀抑制的研究中,5-溴-2-[(E)-(吡啶-3-基亚胺)甲基]酚的席夫碱在含氯酸性介质中显示出对碳钢腐蚀的抑制作用。这表明在腐蚀防护和材料科学方面有应用 (El-Lateef et al., 2015)。
分子结构研究:使用各种光谱方法表征了5-溴-2-(4-甲基苯氧基)吡啶的结构,为其分子性质和在材料科学和分子电子学中的潜在应用提供了见解 (Vural & Kara, 2017)。
生物活性
抗菌活性:一些5-溴-2-(4-甲基苯氧基)吡啶的衍生物显示出抗菌活性。这包括对化合物如5-溴-2-羟基苯基-(甲基)亚甲基-4-羟基苯甲酰肼吡啶镍(II)的研究,表明在制药研究和药物开发中有潜在用途 (Yu-jie, 2011)。
抗病毒和抗肿瘤活性:一些衍生物显示出抗病毒活性,特别是对逆转录病毒,以及抗肿瘤特性。这包括对化合物如5-取代-2,4-二氨基-6-[2-(磷酸甲氧基)乙氧基]嘧啶的研究,提示潜在的治疗应用 (Hocková等,2003)。
未来方向
The future directions of research on 5-Bromo-2-(4-methylphenoxy)pyridine and similar compounds could involve further exploration of their potential applications in various fields of research and industry. Additionally, further studies could be conducted to improve the experimental selectivity and yield of their synthesis .
生化分析
Biochemical Properties
5-Bromo-2-(4-methylphenoxy)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in oxidative addition and transmetalation processes, which are crucial in Suzuki–Miyaura coupling reactions . These interactions are essential for forming carbon-carbon bonds, making the compound valuable in organic synthesis and medicinal chemistry.
Cellular Effects
The effects of 5-Bromo-2-(4-methylphenoxy)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of p38α mitogen-activated protein kinase (MAPK), a crucial enzyme in cellular signaling . By inhibiting this kinase, 5-Bromo-2-(4-methylphenoxy)pyridine can alter the release of pro-inflammatory cytokines, impacting cellular responses to inflammation and stress.
Molecular Mechanism
At the molecular level, 5-Bromo-2-(4-methylphenoxy)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function. For example, its interaction with p38α MAPK involves binding to the ATP-binding site, thereby inhibiting the enzyme’s activity . This inhibition results in decreased phosphorylation of downstream targets, ultimately affecting cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(4-methylphenoxy)pyridine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5-Bromo-2-(4-methylphenoxy)pyridine can lead to sustained inhibition of p38α MAPK, resulting in prolonged effects on cellular signaling pathways.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(4-methylphenoxy)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular responses. At higher doses, it can cause toxic or adverse effects, such as cellular toxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
5-Bromo-2-(4-methylphenoxy)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidative metabolism, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 5-Bromo-2-(4-methylphenoxy)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
5-Bromo-2-(4-methylphenoxy)pyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, influencing its overall biological activity.
属性
IUPAC Name |
5-bromo-2-(4-methylphenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUCAUFWNOCPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


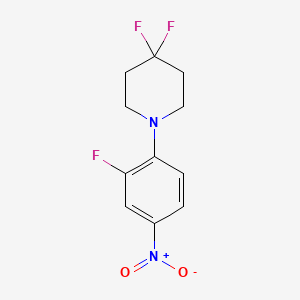
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)
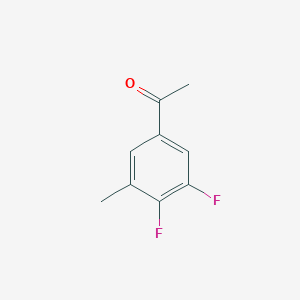
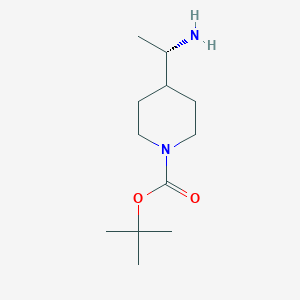
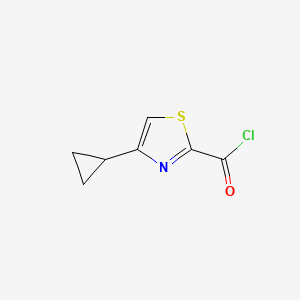
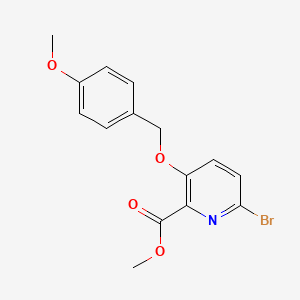

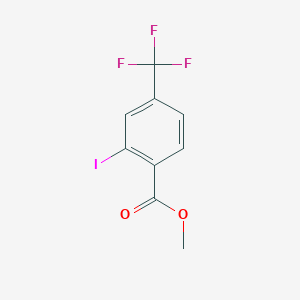
![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)

![3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B1397878.png)
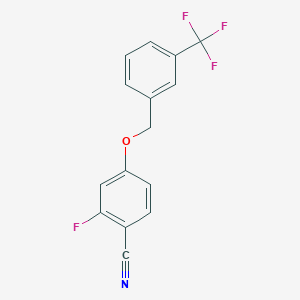
![(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B1397881.png)

